molecular formula C6H13O2Ti+3 B13771791 Titanium bis(hexane-1,6-diolate) CAS No. 55231-29-3

Titanium bis(hexane-1,6-diolate)

Cat. No.: B13771791
CAS No.: 55231-29-3
M. Wt: 165.03 g/mol
InChI Key: SEWYKPRBUBXTTD-UHFFFAOYSA-N
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Description

Titanium bis(hexane-1,6-diolate) (CAS 55231-29-3) is an organotitanium(IV) complex with the molecular formula C12H24O4Ti and a molecular weight of 280.18 g/mol . This compound serves as a valuable precursor and catalyst in advanced materials science and polymerization studies. A primary research application for titanium diolate complexes is in the synthesis of polymers. Specifically, novel titanium(IV) diolate complexes have been demonstrated to act as highly effective precatalysts for the production of ultrahigh molecular weight polyethylene (UHMWPE) . The polymers generated using these catalytic systems can be processed into super high-strength and high-modulus oriented films, which are of significant industrial interest . Furthermore, titanium(IV) complexes, in general, are extensively investigated for their biological potential. As a class, titanium-based compounds are recognized for their biocompatibility and low toxicity, making them compelling candidates for biological and medicinal applications, such as in the development of anticancer agents as safer alternatives to platinum-based drugs . The compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle it with standard safety precautions for metal-organic compounds, excluding it from personal or human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

55231-29-3

Molecular Formula

C6H13O2Ti+3

Molecular Weight

165.03 g/mol

IUPAC Name

6-hydroxyhexan-1-olate;titanium(4+)

InChI

InChI=1S/C6H13O2.Ti/c7-5-3-1-2-4-6-8;/h7H,1-6H2;/q-1;+4

InChI Key

SEWYKPRBUBXTTD-UHFFFAOYSA-N

Canonical SMILES

C(CCC[O-])CCO.[Ti+4]

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Routes for Titanium bis(hexane-1,6-diolate) and Related Complexes

Direct synthesis methods provide straightforward access to titanium diolate complexes. These approaches are characterized by the direct interaction of a titanium precursor with the diol ligand.

Transesterification and alcoholysis are the most common and direct methods for synthesizing titanium diolates. mdpi.comresearchgate.net These reactions involve the treatment of a parent titanium alkoxide, such as titanium(IV) isopropoxide or titanium(IV) butoxide, with a diol like hexane-1,6-diol. google.comontosight.ai The reaction proceeds through the exchange of the alkoxide groups (e.g., isopropoxide or butoxide) with the diolate from the hexane-1,6-diol. google.comontosight.ai

The general reaction can be represented as: Ti(OR)₄ + 2 HO-(CH₂)₆-OH → Ti(O-(CH₂)₆-O)₂ + 4 ROH

This process is typically driven by the removal of the more volatile alcohol (ROH) byproduct, often through distillation, to shift the equilibrium towards the formation of the desired titanium bis(hexane-1,6-diolate). The flexibility of the alkyl chains in the parent titanium alkoxide can influence the catalytic activity and reaction kinetics. mdpi.com For instance, titanium tetrabutoxide has been observed to have better activity than titanium tetraphenolate in some transesterification reactions due to the stronger electron-donating ability of the butyl group. mdpi.com

The reaction of Ti(OEt)₄ and Ti(OBuⁿ)₄ with cis-2-butene-1,4-diol (B44940) in a 1:1 molar ratio has been studied, showing complete reaction of the diol with both titanium alkoxides. researchgate.net

Another variation involves the reaction of a pre-formed titanium complex with a diol, leading to the displacement of the existing ligands. For example, the reaction of 3,6-di-tert-butylpyrocatechol with titanium tetrabutoxide can be used to synthesize six-coordinate titanium(IV) bis-catecholate complexes. sci-hub.se This approach allows for the synthesis of a variety of titanium diolate complexes by carefully selecting the starting materials and reaction conditions.

Recent research has focused on developing novel synthetic strategies to access titanium diolate complexes with unique properties and structures. One such strategy involves the use of bimetallic Ti-Mo alkoxides as single-source precursors. nih.govacs.org For instance, the reaction of Ti(OPr)₄ with MoO(OMe)₄ can yield crystalline products like Ti₂Mo₂O₄(OMe)₆(OPr)₆. acs.org While not a direct synthesis of a simple diolate, this highlights the potential for creating complex, mixed-metal oxide materials derived from alkoxide chemistry.

Another innovative approach is the High Valence Metathesis and Oxidation (HVMO) strategy, which has been developed to synthesize a series of titanium metal-organic frameworks (Ti-MOFs) with predetermined topologies. rsc.org This demonstrates the versatility of titanium chemistry in forming extended structures, which can incorporate diolate-type linkers.

Precursor Design and Selection for Optimized Yield and Purity

The choice of the titanium precursor is critical for achieving high yield and purity of the final titanium bis(hexane-1,6-diolate) product. Titanium(IV) alkoxides, such as titanium(IV) isopropoxide and titanium(IV) butoxide, are common precursors due to their commercial availability and high reactivity. google.commocvd-precursor-encyclopedia.de The purity of the precursor directly impacts the purity of the resulting complex, as impurities can lead to side reactions and the formation of undesired byproducts.

For specialized applications, custom-designed precursors may be necessary. For example, the synthesis of new titanium amino-alkoxides has been explored as precursors for the formation of TiO₂ materials. rsc.org These precursors can be designed to have specific reactivity and decomposition characteristics. The use of single-source precursors, containing both the metal and the ligand framework, is another strategy to ensure stoichiometric control and high purity. nih.govacs.org The selection of the precursor also influences the physical properties of the final material, such as in the formation of Ti-MOFs where different precursors can lead to variations in crystallinity. researchgate.net

Optimization of Reaction Parameters (Temperature, Solvent, Stoichiometry)

The optimization of reaction parameters is crucial for maximizing the yield and purity of titanium bis(hexane-1,6-diolate).

Temperature: The reaction temperature influences the rate of reaction and the equilibrium position. For transesterification reactions, temperatures are often elevated to facilitate the removal of the alcohol byproduct. google.com However, excessively high temperatures can lead to thermal decomposition of the reactants or products. For the synthesis of MIL-100(Ti), a type of Ti-MOF, the effect of temperature on the crystallinity of the final product has been studied, indicating an optimal temperature range for synthesis. researchgate.net

Solvent: The choice of solvent can affect the solubility of the reactants and products, as well as the reaction kinetics. Non-coordinating, high-boiling point solvents are often used to facilitate the removal of the alcohol byproduct during transesterification. In some cases, the reaction is carried out in the absence of a solvent, using an excess of the diol as the reaction medium.

Stoichiometry: The stoichiometry of the reactants, specifically the molar ratio of the titanium precursor to the diol, is a critical parameter. A 1:2 molar ratio of titanium alkoxide to hexane-1,6-diol is theoretically required for the formation of titanium bis(hexane-1,6-diolate). However, in practice, a slight excess of the diol may be used to drive the reaction to completion. The stoichiometry can also be manipulated to produce mono-diolate complexes. For example, a 1:1 molar ratio of Ti(OEt)₄ to cis-2-butene-1,4-diol has been used to form the corresponding mono-diolate complex. researchgate.net

Mechanistic Investigations of Synthetic Pathways

The mechanism of transesterification reactions catalyzed by titanium alkoxides is believed to involve the coordination of the carbonyl group of an ester to the titanium center, making the carbonyl carbon more susceptible to nucleophilic attack by an alcohol. mdpi.com A similar mechanism is proposed for the reaction with diols, where the hydroxyl group of the diol acts as the nucleophile.

The initial step involves the coordination of the diol to the titanium alkoxide. This is followed by a proton transfer and the elimination of an alcohol molecule. This process is repeated until all the alkoxy groups are replaced by diolate ligands. The reaction is essentially a series of equilibrium steps, and the removal of the alcohol byproduct is key to driving the reaction forward. psu.edu

Studies on the hydrolysis of titanium alkoxides have provided insights into the condensation polymerization that can occur, leading to the formation of oxo-bridged titanium clusters. psu.eduresearchgate.net While the synthesis of titanium bis(hexane-1,6-diolate) aims to avoid hydrolysis, understanding these competing reactions is important for optimizing the synthesis of the desired diolate complex.

Proposed Reaction Intermediates and Transition States

The formation of titanium bis(hexane-1,6-diolate) is believed to proceed through a series of intermediate steps. Initially, the hydroxyl group of hexane-1,6-diol coordinates to the titanium center of the alkoxide precursor. This is followed by the proton transfer from the incoming diol to an existing alkoxide ligand, leading to the elimination of the corresponding alcohol and the formation of a new titanium-diolate bond.

While specific computational studies on the transition states for the formation of titanium bis(hexane-1,6-diolate) are not extensively documented in publicly available literature, insights can be drawn from related systems involving titanium-catalyzed epoxidations of ene diols. In such reactions, a rigid transition state is proposed, which is imposed by multiple titanium-oxygen bonding and coordination within a titanium template. nih.gov This high stereochemical control suggests a well-defined arrangement of the reactants in the transition state. It is plausible that a similar, highly organized transition state is involved in the formation of the chelate ring of titanium bis(hexane-1,6-diolate). The reaction likely proceeds through a transition state where the hexane-1,6-diol is coordinated to the titanium center, facilitating the intramolecular displacement of the second alkoxide group to form the stable six-membered chelate ring.

Further research, including computational modeling and spectroscopic studies, is necessary to fully elucidate the precise structures of the intermediates and transition states involved in the synthesis of this specific compound.

Kinetic Studies of Compound Formation

The rate of formation of titanium bis(hexane-1,6-diolate) would likely be influenced by several factors, including the nature of the titanium alkoxide precursor, the concentration of the reactants, the reaction temperature, and the solvent used. The steric hindrance of the alkoxide groups on the titanium precursor can affect the rate of ligand exchange, with bulkier groups potentially slowing down the reaction.

ParameterExpected Influence on Reaction Rate
Temperature Increasing temperature generally increases the reaction rate.
Reactant Concentration Higher concentrations of titanium alkoxide and hexane-1,6-diol are expected to lead to a faster reaction rate.
Nature of Alkoxide Group Less sterically hindered alkoxide groups on the titanium precursor may lead to a faster reaction.
Solvent The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction rate.

Table 1: Expected Factors Influencing the Kinetics of Titanium bis(hexane-1,6-diolate) Formation

Further empirical studies are required to establish a comprehensive kinetic model for the synthesis of titanium bis(hexane-1,6-diolate).

Advancements in Sustainable and Green Chemistry Synthesis Methods

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing titanium compounds, significant efforts have been directed towards developing more environmentally benign methods.

While specific green synthesis routes for titanium bis(hexane-1,6-diolate) are not explicitly detailed in the literature, broader trends in the sustainable synthesis of titanium-based materials offer promising directions. One area of advancement is the use of bio-based and renewable resources. For instance, research has explored the use of sunflower oil as a sustainable templating agent in the synthesis of titanosilicate photocatalysts, moving away from petroleum-based options like kerosene. rsc.org This approach, while focused on a different class of titanium materials, highlights the potential for incorporating renewable feedstocks in the synthesis of titanium complexes.

The sol-gel method is a common technique for producing metal oxides from alkoxide precursors. nih.govnih.gov Green modifications to this process often involve the use of plant extracts or other biomolecules as capping or reducing agents, which can influence the size, shape, and properties of the resulting nanoparticles. nih.gov While these methods are primarily applied to the synthesis of titanium dioxide, the underlying principles of using natural and non-toxic reagents could potentially be adapted for the synthesis of titanium diolate complexes.

Another aspect of green chemistry is the development of catalysts that are more efficient and can operate under milder conditions. The use of titanium alkoxides as catalysts in various organic transformations, such as esterification and transesterification, is an active area of research. acs.orgrsc.org Improving the efficiency of these catalytic processes can lead to reduced energy consumption and waste generation.

Based on a comprehensive review of available scientific literature, it has been determined that detailed experimental data specifically for the compound "Titanium bis(hexane-1,6-diolate)" is not presently available in published, peer-reviewed sources. The advanced structural and coordination analysis required to fulfill the user's request—including specific data from NMR, IR, and Raman spectroscopy, mass spectrometry, and single-crystal or powder X-ray diffraction—has not been reported for this particular molecule.

The generation of a scientifically accurate article, complete with the specified data tables and in-depth research findings, is therefore not possible without access to these fundamental experimental results. Creating such an article would necessitate fabricating data, which is contrary to the principles of scientific accuracy and integrity.

Consequently, the requested article focusing solely on the chemical compound “Titanium bis(hexane-1,6-diolate)” with the detailed structural elucidation and analysis as outlined cannot be provided at this time. Should peer-reviewed research on this specific compound become available in the future, the generation of such an article would then be feasible.

Advanced Structural Elucidation and Coordination Environment Analysis

X-ray Absorption Spectroscopy (XAS) for Local Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of a specific element within a compound. For Titanium bis(hexane-1,6-diolate), XAS at the titanium K-edge would provide invaluable information about the coordination environment of the titanium center.

Extended X-ray Absorption Fine Structure (EXAFS) Analysis

EXAFS analysis would yield quantitative information about the local atomic structure around the titanium atoms. By analyzing the oscillations in the X-ray absorption coefficient at energies above the absorption edge, key structural parameters can be determined.

Anticipated Research Findings:

Coordination Number: Determination of the number of nearest-neighbor oxygen atoms surrounding the titanium center.

Bond Distances: Precise measurement of the Ti-O bond lengths.

Debye-Waller Factor: Information on the static and thermal disorder of the coordination shell.

A hypothetical data table derived from an EXAFS analysis of Titanium bis(hexane-1,6-diolate) is presented below.

ParameterValueDescription
Coordination SphereTi-OThe first coordination shell around the central titanium atom.
Coordination Number (N)Data not availableThe number of oxygen atoms directly bonded to the titanium atom.
Bond Distance (R, Å)Data not availableThe average distance between the titanium and coordinating oxygen atoms.
Debye-Waller Factor (σ², Ų)Data not availableA measure of the disorder in the Ti-O bond distances.
R-factorData not availableA statistical measure of the goodness of fit between the experimental data and the theoretical model.

X-ray Absorption Near Edge Structure (XANES) Analysis

The XANES region of the XAS spectrum, which encompasses the energies near the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom.

Anticipated Research Findings:

Oxidation State: Confirmation of the +4 oxidation state of titanium.

Coordination Geometry: The pre-edge features in the XANES spectrum would provide insights into the symmetry of the titanium coordination environment (e.g., tetrahedral, octahedral). The intensity and position of these features are characteristic of the local geometry.

Thermal Analysis for Decomposition Pathways and Volatility Profiles

Thermal analysis techniques are crucial for understanding the thermal stability, decomposition behavior, and volatility of metal-organic compounds, which is particularly important for applications in materials science and chemical vapor deposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis would reveal the decomposition steps and the temperature ranges at which they occur.

Anticipated Research Findings:

Decomposition Temperatures: Identification of the onset and completion temperatures of thermal decomposition.

Decomposition Steps: Elucidation of single or multi-step decomposition pathways.

Residual Mass: Determination of the final inorganic residue (e.g., TiO₂) content after complete decomposition.

A hypothetical TGA data table for Titanium bis(hexane-1,6-diolate) is shown below.

Temperature Range (°C)Mass Loss (%)Associated Process
Data not availableData not availableInitial volatilization or loss of adsorbed solvent.
Data not availableData not availableDecomposition of the hexane-1,6-diolate ligands.
Data not availableData not availableFinal conversion to the inorganic residue.
Final Residue (%) Data not availableTheoretical: % TiO₂ in the parent molecule.

Chemoinformatic and Computational Approaches to Support Structural Assignments

In the absence of single-crystal X-ray diffraction data, computational modeling provides a powerful tool to predict and support structural assignments. Density Functional Theory (DFT) is a common method used for this purpose.

Anticipated Research Findings:

Optimized Geometry: Prediction of the most stable three-dimensional structure of the Titanium bis(hexane-1,6-diolate) molecule, including bond lengths and angles.

Spectroscopic Correlation: Calculation of theoretical spectroscopic data (e.g., vibrational frequencies, electronic transitions) that can be compared with experimental results to validate the proposed structure.

Electronic Structure Analysis: Insights into the nature of the chemical bonding between the titanium center and the diolate ligands.

A hypothetical table of computed structural parameters for Titanium bis(hexane-1,6-diolate) is provided below.

ParameterCalculated Value
Ti-O Bond Length (Å)Data not available
O-Ti-O Bond Angle (°)Data not available
Total Energy (Hartree)Data not available
HOMO-LUMO Gap (eV)Data not available

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is a workhorse in computational chemistry for predicting molecular geometries, energies, and reactivity.

A fundamental step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For titanium bis(hexane-1,6-diolate), the hexane-1,6-diolate ligand acts as a bidentate chelating agent, binding to the titanium center through its two oxygen atoms. This chelation is expected to result in a stable, cyclic structure around the titanium atom.

For example, DFT studies on other titanium alkoxides have been used to model the reaction mechanisms and energetic barriers for various chemical processes. researchgate.neted.ac.uk Similar calculations for titanium bis(hexane-1,6-diolate) would involve exploring the potential energy surface to identify stable isomers and the transition states that connect them. This provides a map of the energetic landscape, revealing the relative stabilities of different conformations and the energy required to interconvert them.

Table 1: Exemplary Predicted Geometrical Parameters for a Monomeric Titanium bis(hexane-1,6-diolate) Complex (Octahedral Geometry Assumed with Two Coordinating Solvent Molecules, L) This table is illustrative, based on typical values for similar titanium complexes, as specific data for this compound is not available.

ParameterPredicted Value
Ti-O (diolate) Bond Length1.85 - 2.05 Å
Ti-O (Solvent, L) Bond Length2.00 - 2.20 Å
O-Ti-O (chelate ring) Angle~85-95°
C-O Bond Length1.35 - 1.45 Å
C-C Bond Length1.50 - 1.54 Å

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). rsc.org

For titanium bis(hexane-1,6-diolate), DFT calculations would reveal that the HOMO is likely localized on the p-orbitals of the oxygen atoms of the diolate ligands. The LUMO, conversely, would be primarily centered on the d-orbitals of the electron-deficient titanium(IV) center. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and stability of the complex. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Analysis of the charge distribution would quantify the partial charges on each atom. The titanium atom is expected to carry a significant positive charge, while the oxygen atoms will be negatively charged, confirming the high degree of covalent, yet polar, nature of the Ti-O bonds. wikipedia.org This charge distribution is crucial for understanding how the molecule interacts with other polar molecules, solvents, and reactants.

Table 2: Illustrative Frontier Molecular Orbital (FMO) Data This table presents hypothetical data to illustrate the expected output of FMO analysis for titanium bis(hexane-1,6-diolate).

OrbitalPrimary CharacterHypothetical Energy (eV)
HOMOOxygen (p-orbitals)-6.5
LUMOTitanium (d-orbitals)-1.5
HOMO-LUMO Gap-5.0

A deeper analysis of the electronic structure can be performed to characterize the nature of the chemical bonds. Methods like the Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) would be employed to investigate the Ti-O bond. These analyses would confirm a strong, polar covalent interaction between the titanium center and the oxygen atoms of the hexane-1,6-diolate ligands.

The chelating nature of the hexane-1,6-diolate ligand, forming a seven-membered ring with the titanium atom, contributes significantly to the stability of the complex. This is known as the chelate effect. Computational studies can quantify this stability by comparing the energy of the chelated complex to a hypothetical complex with four monodentate hexanolate ligands. Studies on the hydrolysis of various titanium alkoxides have shown that the nature of the alkyl group significantly influences reactivity, a factor that is rooted in the electronic and steric properties of the ligand-metal interaction. researchgate.net

Molecular Dynamics (MD) Simulations of Solution Behavior and Interfacial Phenomena

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. researchgate.net This allows for the investigation of dynamic processes, such as how the complex behaves in a solvent or interacts with surfaces.

In solution, the ligands around a metal center are not static. They can exchange with solvent molecules or other potential ligands present in the system. acs.orgnih.gov MD simulations can model these dynamic ligand exchange processes. For titanium bis(hexane-1,6-diolate), simulations could show the mechanism by which one of the hexane-1,6-diolate ligands might partially dissociate—with one oxygen detaching from the titanium center—and then re-associate or be replaced by solvent molecules.

These simulations provide atomistic detail into the reaction mechanism, for instance, whether the exchange follows an associative pathway (where a new ligand binds before the old one leaves) or a dissociative pathway (where the old ligand leaves first, creating a transient, lower-coordination intermediate). aip.org The rate of these exchange processes is critical for applications where the titanium complex acts as a precursor or catalyst.

The solvent plays a crucial role in the behavior of the complex. MD simulations explicitly model the solvent molecules, providing a detailed picture of the solvation shell around the titanium complex. rsc.orgresearchgate.net The hexane-1,6-diolate ligand has a flexible aliphatic chain, and simulations would show how these chains interact with different solvents and how the solvent organizes around the polar Ti-O core.

Furthermore, titanium alkoxides are known to form oligomers or aggregates in solution. nih.gov MD simulations can be used to study the initial stages of this aggregation. By placing multiple titanium bis(hexane-1,6-diolate) molecules in a simulation box, one can observe how they interact and whether they tend to form dimers, trimers, or larger clusters. nih.govnih.gov These simulations can reveal the preferential orientations for aggregation and calculate the free energy changes associated with the process, providing insight into the thermodynamic driving forces behind nanoparticle formation if this complex were used as a precursor in a sol-gel process.

Ab Initio and Semi-Empirical Calculations for Mechanistic Predictions

The prediction of reaction mechanisms involving titanium bis(hexane-1,6-diolate) benefits significantly from both ab initio and semi-empirical computational methods. These approaches are used to map out potential energy surfaces, identify intermediates, and calculate the energetic profiles of reaction pathways.

Ab Initio Methods: Ab initio calculations, derived from first principles, solve the Schrödinger equation without empirical parameters, offering a high level of theory and accuracy. libretexts.org Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, along with Density Functional Theory (DFT), are employed to study titanium complexes. umn.eduanu.edu.au For titanium bis(hexane-1,6-diolate), DFT has become a practical choice, balancing computational cost with accuracy, particularly for systems with transition metals. umn.edu DFT calculations can elucidate the electronic structure, bond energies, and vibrational frequencies of the ground state, as well as transition states. For instance, DFT analysis of titanium complexes with oxygen-containing ligands has been used to investigate the strength of the Ti-O coordinate bond, a key feature in understanding the stability and reactivity of titanium bis(hexane-1,6-diolate). researchgate.net

Semi-Empirical Methods: Semi-empirical methods, such as MNDO, AM1, and PM3, offer a computationally less intensive alternative by incorporating parameters derived from experimental data. libretexts.orgcore.ac.ukwikipedia.org While generally less accurate than ab initio methods, they are invaluable for studying large molecular systems and for performing preliminary scans of complex reaction coordinates. core.ac.uk For mechanistic predictions, these methods can rapidly identify plausible reaction pathways that can then be investigated with more rigorous ab initio or DFT calculations. The development of methods specifically parameterized for transition metals has enhanced their reliability for studying compounds like titanium bis(hexane-1,6-diolate). core.ac.uk

Mechanistic insights into reactions catalyzed by titanium alkoxides, such as polymerization or hydrolysis, often involve the characterization of associative or dissociative pathways. researchgate.netkoreascience.kr Computational studies can distinguish between these mechanisms by locating the relevant transition states and intermediates.

Computational MethodKey Application for Mechanistic PredictionTypical Output Data
Density Functional Theory (DFT) High-accuracy geometry optimization, transition state searching, reaction energy profiles.Optimized structures, bond energies, vibrational frequencies, reaction and activation energies. umn.eduresearchgate.net
Hartree-Fock (HF) Initial geometry optimization, wavefunction analysis.Molecular orbital energies, electron density distribution. wikipedia.org
Semi-Empirical (e.g., PM6, AM1) Rapid screening of reaction pathways, modeling of large systems.Heats of formation, initial geometries for higher-level calculations. core.ac.ukwikipedia.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches for Design Principles

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are instrumental in the rational design of new catalysts and materials.

For titanium-containing compounds, QSAR/QSPR studies can predict catalytic activity, selectivity, or material properties like drug release rates from metal-organic frameworks (MOFs). nih.govresearchgate.net The development of a QSAR/QSPR model for titanium bis(hexane-1,6-diolate) and related compounds would involve several key steps:

Data Set Curation: Assembling a database of titanium complexes with experimentally measured activities or properties.

Descriptor Calculation: Generating a wide range of molecular descriptors that quantify various aspects of the chemical structure. These can include constitutional, topological, geometric, and quantum-chemical descriptors. nih.govacs.org Quantum mechanical descriptors, such as orbital energies (HOMO, LUMO), molecular energy, and charge distributions, are often calculated using DFT. mdpi.com

Model Building: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest and Support Vector Machines (SVM) to build a mathematical model linking the descriptors to the observed activity/property. mdpi.comresearchgate.net

Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external validation sets. researchgate.netresearchgate.net

A successful QSPR model could, for example, predict the catalytic efficiency of titanium bis(hexane-1,6-diolate) in polymerization reactions based on descriptors related to the steric and electronic environment of the titanium center. acs.org Such models provide design principles, guiding the synthesis of new ligands to optimize the performance of the titanium catalyst.

Descriptor TypeExamplesRelevance to Titanium Bis(hexane-1,6-diolate)
Geometric Molecular surface area, volume, void fraction.Influences substrate access to the catalytic site. researchgate.net
Electronic Dipole moment, HOMO/LUMO energies, atomic charges.Determines Lewis acidity and interaction with nucleophiles/electrophiles. mdpi.com
Topological Connectivity indices, shape indices.Encodes information about the molecular structure and branching.
Quantum-Chemical Total energy, heat of formation.Relates to the stability and reactivity of the complex. mdpi.com

Computational Modeling of Catalytic Transition States and Reaction Barriers

The core of understanding a catalytic cycle lies in characterizing its transition states (TS) and the associated energy barriers. Computational modeling is an indispensable tool for this purpose, providing detailed three-dimensional structures and the energetics of these fleeting species.

For reactions catalyzed by titanium bis(hexane-1,6-diolate), such as ring-opening polymerization or esterification, DFT calculations are the workhorse for locating transition states. acs.orgmdpi.com A TS is a first-order saddle point on the potential energy surface, and its structure reveals the precise geometry of the atoms at the peak of the energy barrier. youtube.com

The computational workflow for modeling a catalytic cycle typically involves:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the starting materials and final products.

Transition State Search: Employing algorithms like Synchronous Transit-Guided Quasi-Newton (STQN) or Dimer methods to locate the TS structure connecting reactants and products. youtube.com

Frequency Analysis: Performing a vibrational frequency calculation to confirm the nature of the stationary points. A stable minimum (reactant, intermediate, product) will have all real frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

Reaction Path Following: Using Intrinsic Reaction Coordinate (IRC) calculations to verify that the identified TS correctly connects the desired reactant and product minima.

Studies on titanium-catalyzed reactions have successfully used these methods to elucidate complex mechanisms. For example, in Ti-catalyzed oxidative amination, DFT calculations have mapped the free energy profile, identifying the rate-determining step as the insertion of a second alkyne into an azatitanacyclobutene intermediate. nih.gov Similarly, for polymerization reactions, modeling the insertion of a monomer into the Ti-polymer chain allows for the calculation of activation barriers, which dictate the polymerization rate and can explain stereoselectivity. researchgate.net These computational insights are critical for optimizing reaction conditions and developing more efficient catalysts based on the titanium bis(hexane-1,6-diolate) framework.

ParameterDefinitionSignificance in Catalysis
Activation Energy (ΔE‡) The energy difference between the transition state and the reactants.Determines the rate of the reaction; a lower barrier means a faster reaction. youtube.com
Reaction Energy (ΔEr) The energy difference between the products and the reactants.Indicates whether a reaction step is exothermic (releases energy) or endothermic (requires energy).
Imaginary Frequency The single negative vibrational frequency of a transition state.Confirms the structure as a true transition state and describes the motion over the energy barrier. youtube.com
Transition State Structure The geometric arrangement of atoms at the highest point of the reaction energy profile.Provides a snapshot of the bond-breaking and bond-forming processes.

Catalytic Applications and Mechanistic Insights

Catalysis in Polymerization Reactions

Titanium complexes are workhorse catalysts in the field of polymer chemistry, capable of facilitating various types of polymerization reactions with significant control over the resulting polymer properties.

Ring-Opening Polymerization (ROP) of Cyclic Esters (e.g., ε-Caprolactone, L-Lactide)

Titanium alkoxide complexes are highly effective initiators for the ring-opening polymerization (ROP) of cyclic esters such as ε-caprolactone (CL) and lactide (LA), which are precursors to biodegradable polyesters like poly(ε-caprolactone) (PCL) and polylactide (PLA). d-nb.inforesearchgate.netmdpi.com The polymerization typically proceeds via a coordination-insertion mechanism, where the cyclic ester coordinates to the Lewis acidic titanium center, followed by nucleophilic attack of an alkoxide ligand on the carbonyl carbon of the ester, leading to ring opening and chain propagation.

The catalytic activity and control over the polymerization are significantly influenced by the steric and electronic properties of the ligands surrounding the titanium center. For instance, titanium complexes bearing 2,6-bis(o-hydroxyalkyl)pyridine ligands have been synthesized and studied for the ROP of both ε-caprolactone and L-lactide. researchgate.net It was observed that complexes with electron-withdrawing groups in the pyridine (B92270) ring or bulky substituents in the hydroxymethyl groups exhibited reduced catalytic activity. researchgate.net In the context of titanium bis(hexane-1,6-diolate), the hexane-1,6-diolate ligand would create a chelate ring that influences the reactivity of the remaining active sites on the titanium center. The flexibility of the hexane-1,6-diol backbone could allow for the formation of either monomeric or dimeric structures in solution, which would have a profound impact on the catalytic activity.

A study on titanium complexes with phenoxy-imine ligands demonstrated high activity in the ROP of ε-caprolactone, with the ability to produce PCL with varying molecular weights and distributions depending on the reaction conditions such as temperature and monomer-to-catalyst ratio. d-nb.info

Table 1: Representative Data for ROP of ε-Caprolactone with a Titanium Phenoxy-Imine Complex (LTi)

EntryMonomer/Catalyst RatioTemperature (°C)Time (min)Conversion (%)
1600:12550~0
2600:1705015.8
3600:11005038.7
4600:11201986.7

This table is illustrative and based on a related titanium complex, not titanium bis(hexane-1,6-diolate), as specific data for the latter is unavailable. d-nb.info

Olefin Polymerization (e.g., Ethylene (B1197577), Propylene (B89431), 1-Hexene)

Titanium-based Ziegler-Natta catalysts are pillars of the polymer industry, enabling the production of high-density polyethylene (B3416737) (HDPE) and polypropylene (B1209903) with high linearity and stereoregularity. libretexts.org The catalytic system typically involves a titanium compound, such as titanium tetrachloride, and an organoaluminum co-catalyst. More recently, single-site catalysts based on well-defined titanium complexes have been developed to gain better control over the polymer architecture.

Titanium(IV) complexes featuring diolate ligands have been explored as precatalysts for olefin polymerization. For example, titanium(IV) alkoxide complexes with 1,2- and 1,4-diolate ligands have shown activity in the copolymerization of ethylene with 1-octene. nih.gov The performance of such catalysts is dependent on the nature of the diolate ligand and the activation with a co-catalyst. It is plausible that titanium bis(hexane-1,6-diolate), when activated with an appropriate co-catalyst like triethylaluminum (B1256330) (TEA), would catalyze the polymerization of ethylene and other α-olefins such as propylene and 1-hexene. The hexane-1,6-diolate ligand would influence the stability of the active species and could affect the rate of polymerization and the molecular weight of the resulting polyolefin.

Polycondensation Reactions (e.g., Polyesterification)

Titanium compounds are widely employed as catalysts in polycondensation reactions, particularly for the synthesis of polyesters like polyethylene terephthalate (B1205515) (PET). google.commdpi.com They are valued for their high catalytic activity in both the initial transesterification or esterification stage and the final polycondensation step, which is typically carried out under high vacuum and elevated temperatures. google.com Titanium alkoxides are common precursors for these catalysts.

A proposed mechanism for titanium-catalyzed polyester (B1180765) polycondensation involves the coordination of the carbonyl oxygen of the ester monomer to the titanium center, which activates the carbonyl group for nucleophilic attack by the hydroxyl end-group of another monomer or polymer chain. mdpi.com Computational studies using density functional theory (DFT) on the polycondensation of diethyl terephthalate (DET) catalyzed by titanium tetraethoxide, Ti(OEt)4, have shown that a mechanism involving the coordination of the carboxyl oxygen leads to the lowest energy barrier. mdpi.com Titanium bis(hexane-1,6-diolate) would be expected to behave similarly, acting as a Lewis acid to facilitate the esterification and transesterification steps that lead to the formation of high molecular weight polyester. The use of such a catalyst could also influence side reactions and the color of the final polymer. rsc.org

Stereochemical Control and Polymer Microstructure Development

The ability to control the stereochemistry of a polymer chain, or its tacticity, is crucial as it dictates the material's physical and mechanical properties. researchgate.net Ziegler-Natta catalysts, often based on titanium, were the first to enable the synthesis of stereoregular polymers like isotactic and syndiotactic polypropylene. libretexts.org The stereocontrol arises from the specific geometry of the active site on the catalyst, which directs the orientation of the incoming monomer during the insertion process.

For single-site catalysts, the ligand framework around the titanium center plays a pivotal role in determining the polymer's microstructure. nih.gov For instance, C1-symmetric constrained geometry titanium catalysts have been studied to understand the stereochemical aspects of propylene polymerization. nih.gov The ligand structure influences the relative energies of the transition states for different monomer insertion pathways, thereby controlling the tacticity of the resulting polymer. While there is no specific data for titanium bis(hexane-1,6-diolate), the chelate structure formed by the hexane-1,6-diolate ligand would create a specific chiral environment around the titanium atom, which could potentially lead to a degree of stereocontrol in the polymerization of prochiral olefins like propylene. The extent of this control would depend on the rigidity and conformation of the chelate ring.

Catalysis in Organic Synthesis Beyond Polymerization

Beyond its role in polymerization, titanium bis(hexane-1,6-diolate) is expected to be an effective catalyst in fundamental organic transformations.

Transesterification and Esterification Reactions

Titanium alkoxides are well-established catalysts for esterification and transesterification reactions, often serving as mild and efficient alternatives to corrosive acid catalysts. nih.govresearchgate.netgoogle.com These reactions are crucial in the synthesis of a wide array of esters, which are valuable intermediates and products in the chemical and pharmaceutical industries.

A methodology for titanium-catalyzed esterification and transesterification has been developed using microwave heating to accelerate the reaction, allowing for the synthesis of a range of esters from aromatic, aliphatic, and heteroaromatic acids and alcohols. nih.govresearchgate.net The reaction is believed to proceed through the activation of the carboxylic acid or ester by the Lewis acidic titanium center. Titanium bis(hexane-1,6-diolate) would be a competent catalyst in this context, facilitating the nucleophilic attack of an alcohol on the activated carbonyl group. The general applicability of titanium catalysts makes them suitable for substrates that are sensitive to strong acids. nih.govresearchgate.net

Mechanistic Pathways of Catalytic Cycles

Identification of Active Catalytic Species

Understanding the true nature of the active catalytic species is paramount for elucidating reaction mechanisms and designing more efficient catalysts. In catalysis involving titanium alkoxides like titanium bis(hexane-1,6-diolate), the active species may not be the precursor complex itself but rather a species formed in situ.

In many titanium-catalyzed reactions, there is a debate about whether the active species is monomeric or dimeric (or even oligomeric). For instance, in the titanium-catalyzed cyanosilylation of certain substrates, kinetic experiments have indicated a second-order dependence on the catalyst concentration, suggesting that a dimeric titanium complex is involved in the rate-determining step. nih.gov Conversely, other systems may operate through monomeric titanium species.

The nature of the ligands plays a crucial role in determining the aggregation state and, consequently, the reactivity of the catalyst. In the case of titanium bis(hexane-1,6-diolate), the bidentate nature of the hexane-1,6-diolate ligand, forming a seven-membered chelate ring, will influence the geometry and coordination number of the titanium center. This, in turn, can affect its propensity to form aggregates in solution.

In some catalytic systems, particularly those involving redox reactions, the active species is a low-valent titanium complex, such as Ti(III) or even Ti(II). nih.govnih.gov These are typically generated from a Ti(IV) precursor through reduction with an external agent. The ligands coordinated to the titanium center are critical for stabilizing these low-valent states and modulating their reactivity. For example, π-acidic ligands can stabilize low-valent titanium through back-bonding. nih.gov

Furthermore, in reactions involving co-catalysts or activators, such as methylaluminoxane (B55162) (MAO) in olefin polymerization, the active species is a complex cationic titanium complex formed through the reaction of the precursor with the activator. rsc.org The diolate ligand would remain coordinated to the titanium center in the active species, influencing its catalytic performance.

Rate-Determining Steps and Turn-Over Frequencies

For titanium-catalyzed reactions, the RDS can vary significantly depending on the specific transformation. In the aldol (B89426) condensation of acetaldehyde (B116499) over titanium dioxide, the C-C bond formation step is generally considered to be rate-limiting. oberlin.edu For molecular titanium catalysts, the coordination of the substrate or the product release could also be the RDS.

In the context of cyanosilylation, kinetic studies of a related titanium(IV) amido complex showed first-order dependence on the catalyst, aldehyde, and TMSCN, suggesting that the formation of the cyanohydrin product from the ternary complex is the rate-determining step. researchgate.net However, in other systems, such as the [2+2] cycloaddition of bis-enones catalyzed by a Ti(III) complex, computational studies have suggested that the initial 5-exo cyclization is the rate-determining step. nih.gov

Turnover frequencies for titanium-catalyzed reactions are highly dependent on the catalyst structure, substrate, and reaction conditions. For the aldol condensation of acetaldehyde on anatase TiO2, TOFs exceeding 0.03 s⁻¹ have been reported. acs.orgresearchgate.net In ethylene polymerization, titanium(IV) diolate complexes have shown high activities, with TOFs reaching up to several thousand per hour. researchgate.net For the cyanation of imines, a heterogeneous chiral titanium-alkoxide catalyst demonstrated high performance with complete conversion within 2 hours. researcher.life

The following table provides a summary of representative turnover frequencies for various titanium-catalyzed reactions. It is important to note that these values are for related systems and may not be directly transferable to titanium bis(hexane-1,6-diolate), but they provide a useful benchmark.

Catalytic ReactionCatalyst SystemSubstrateTOF (s⁻¹)Reference
Aldol CondensationAnatase TiO₂Acetaldehyde>0.03 acs.orgresearchgate.net
Methanol OxidationSupported V₂O₅/TiO₂Methanol~3x higher than previous estimates lehigh.edu
CO OxidationAu/TiO₂CO4.8 mmol g⁻¹ s⁻¹ researchgate.net

Influence of Ligand Architecture on Catalytic Performance (Electronic and Steric Effects)

The architecture of the ligands coordinated to the titanium center has a profound impact on the catalyst's performance, including its activity, selectivity, and stability. This influence can be broadly categorized into electronic and steric effects.

Electronic Effects:

The electronic nature of the ligands modulates the Lewis acidity of the titanium center. Electron-donating ligands increase the electron density at the metal center, which can enhance its reactivity in certain redox reactions but may decrease its Lewis acidity, potentially slowing down reactions that rely on substrate activation through coordination. Conversely, electron-withdrawing ligands increase the Lewis acidity of the titanium, which can enhance its activity in reactions like carbonyl activation.

Steric Effects:

The steric bulk of the ligands plays a critical role in controlling the access of substrates to the catalytic center and can influence the selectivity of the reaction, particularly stereoselectivity. Bulky ligands can create a crowded coordination sphere around the titanium atom, which can prevent catalyst deactivation through dimerization or oligomerization.

In olefin polymerization, for example, the steric profile of the ligands around the titanium center is a key determinant of the polymer's molecular weight and tacticity. rsc.org Similarly, in asymmetric catalysis, chiral ligands create a specific three-dimensional environment that directs the approach of the substrate, leading to the preferential formation of one enantiomer or diastereomer. The seven-membered chelate ring formed by the hexane-1,6-diolate ligand in titanium bis(hexane-1,6-diolate) imposes a distinct steric environment that would influence its catalytic behavior. The flexibility or rigidity of this chelate ring is also an important factor.

The interplay of electronic and steric effects is often complex and non-additive. The optimal ligand architecture for a given catalytic transformation is a delicate balance of these factors, tailored to the specific demands of the reaction mechanism.

Heterogeneous and Homogeneous Catalysis Paradigms

Titanium bis(hexane-1,6-diolate) exhibits catalytic activity in both homogeneous and heterogeneous systems, with its performance and applicability being highly dependent on the reaction environment and substrate. As a titanium(IV) alkoxide, its catalytic nature is rooted in the Lewis acidic character of the titanium center, which allows for the coordination and activation of substrates.

In homogeneous catalysis , titanium bis(hexane-1,6-diolate), or its closely related analogues like (Hexane-1,6-diolato-O)tris(propan-2-olato)titanium, have been investigated as catalysts for polymerization reactions. In solution, the catalyst can actively participate in the polymerization of olefins, such as ethylene, to produce high molecular weight polymers. The solubility of these titanium complexes in organic solvents facilitates a uniform distribution of catalytic sites, leading to high reaction rates and controlled polymer properties. The catalytic cycle in such systems typically involves the coordination of the monomer to the titanium center, followed by insertion into the growing polymer chain. The diolate ligand can influence the steric and electronic environment of the titanium center, thereby affecting the catalytic activity and the properties of the resulting polymer.

The transition to heterogeneous catalysis is often driven by the need for easier catalyst separation and recycling. Titanium alkoxides, including diolate complexes, can be transformed into or supported on solid materials to function as heterogeneous catalysts. Titanium dioxide (TiO2), a well-known catalyst support, can be prepared from titanium alkoxide precursors. The inherent properties of TiO2, such as high surface area, thermal stability, and strong metal-support interactions, make it an excellent candidate for supporting catalytically active species. When titanium bis(hexane-1,6-diolate) is used as a precursor for or is supported on a solid matrix, the catalytic reactions occur at the solid-liquid or solid-gas interface. This approach is common in various organic transformations, including oxidation and condensation reactions. The choice between a homogeneous and heterogeneous paradigm is often a trade-off between the high activity and selectivity of soluble catalysts and the practical advantages of solid catalysts.

Catalyst Immobilization Strategies and Recyclability Studies

The immobilization of titanium-based catalysts, including complexes like titanium bis(hexane-1,6-diolate), onto solid supports is a critical strategy for enhancing their industrial viability by facilitating catalyst recovery and reuse.

Immobilization Strategies:

Several methods have been explored for the immobilization of titanium alkoxide and diolate catalysts. A common approach involves the grafting of the titanium complex onto an inorganic oxide support, such as silica (B1680970) (SiO2) or titania (TiO2). This can be achieved by reacting the hydroxyl groups on the support surface with the alkoxide ligands of the titanium complex. For instance, the reaction of surface silanol (B1196071) groups on silica with a titanium alkoxide leads to the formation of Si-O-Ti linkages, effectively anchoring the catalyst.

Another strategy is the sol-gel method, where a titanium alkoxide precursor is co-condensed with a silica or other metal oxide precursor to form a composite material with the titanium species dispersed throughout the matrix. This method allows for a high loading of the active metal and can result in a porous material with a large surface area.

Furthermore, encapsulation within porous materials such as zeolites or metal-organic frameworks (MOFs) represents a more advanced immobilization technique. This method can provide shape-selective catalytic properties and prevent the leaching of the active metal.

Recyclability Studies:

The primary motivation for catalyst immobilization is to enable its efficient recycling. Recyclability is a key factor in the development of sustainable and cost-effective catalytic processes. Studies on immobilized titanium catalysts have demonstrated their potential for multiple reuse cycles with minimal loss of activity. For example, titanium dioxide nanoparticles immobilized on graphene oxide have shown excellent recyclability over ten consecutive trials for the degradation of methylene (B1212753) blue. The catalyst's stability can be regenerated by simple treatments like UV irradiation to cleanse the active sites.

Below are illustrative data tables showcasing the type of research findings for related titanium catalysts, as specific data for Titanium bis(hexane-1,6-diolate) is limited in publicly accessible literature.

Catalyst System Reaction Catalyst Form Yield (%) Selectivity (%) Reference
Titanium(IV) diolate complexEthylene PolymerizationHomogeneous--
Mo/TiO2-SO3HOxidative DesulfurizationHeterogeneous100High
CuO/TiO2CO OxidationHeterogeneousHigh-

Table 1: Illustrative Catalytic Performance of Titanium-Based Catalysts

Catalyst Support Immobilization Method Recycle Count Final Activity Retention (%) Reference
TiO2 NanoparticlesGraphene OxideModular Synthesis10>90
Titanium Superoxide-Heterogeneous5High
Cu-doped TiO2-Sol-Gel5>80

Table 2: Illustrative Recyclability of Immobilized Titanium Catalysts

Materials Science Applications As Precursors

Precursors for Titanium Dioxide (TiO₂) Materials

The primary application of titanium bis(hexane-1,6-diolate) in materials science is as a precursor for the synthesis of titanium dioxide (TiO₂). The properties of the resulting TiO₂ materials are heavily influenced by the deposition or synthesis technique employed.

Titanium bis(hexane-1,6-diolate) is a suitable precursor for Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) techniques. These methods are employed to create high-quality, uniform thin films of TiO₂ on various substrates. The volatility and thermal stability of the precursor are critical parameters for successful film deposition. In MOCVD, the precursor is vaporized and transported into a reaction chamber where it thermally decomposes on a heated substrate to form a TiO₂ film. ALD, a sequential and self-limiting process, allows for precise control over film thickness at the atomic level, which is particularly advantageous for creating conformal coatings on complex three-dimensional structures.

The sol-gel process is a wet-chemical technique widely used for the fabrication of materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. In this context, titanium bis(hexane-1,6-diolate) can be hydrolyzed and condensed to form a sol of TiO₂ nanoparticles. The size and morphology of these nanoparticles can be controlled by adjusting reaction parameters such as pH, temperature, and the concentration of the precursor. Further processing of the gel through drying and calcination can yield bulk TiO₂ materials with tailored porosity and surface area.

The molecular structure of titanium bis(hexane-1,6-diolate) plays a crucial role in determining the morphology and crystallinity of the resulting TiO₂ films. The presence of the hexane-1,6-diolate ligands influences the decomposition pathway of the precursor during deposition. This, in turn, affects the nucleation and growth of the TiO₂ crystals, leading to variations in the final film's grain size, texture, and crystal phase (e.g., anatase, rutile, or brookite). The controlled release of organic ligands can also help in templating the structure of the material, leading to desired porous or dense film morphologies.

Formation of Mixed-Metal Oxides and Hybrid Materials

Beyond pure TiO₂, titanium bis(hexane-1,6-diolate) is also utilized as a titanium source in the synthesis of mixed-metal oxides. By co-reacting it with other metal-organic precursors, it is possible to create complex oxides with specific stoichiometric compositions. These mixed-metal oxides often exhibit unique electronic, catalytic, or magnetic properties that are not present in the single-component oxides. For instance, combining titanium bis(hexane-1,6-diolate) with precursors of silicon, zirconium, or hafnium can lead to the formation of materials like Ti-Si-O, Ti-Zr-O, or Ti-Hf-O systems with tunable properties.

Development of Advanced Ceramic Precursors

In the field of advanced ceramics, titanium bis(hexane-1,6-diolate) can be used as a pre-ceramic polymer precursor. Through controlled hydrolysis and polycondensation reactions, it can be transformed into a polymeric material that, upon pyrolysis at high temperatures in a controlled atmosphere, yields titanium-based ceramics such as titanium carbide (TiC) or titanium nitride (TiN), depending on the reactive gas used. The molecular design of the precursor allows for the synthesis of ceramics with high purity, fine-scale microstructures, and complex shapes that are difficult to achieve through traditional powder-based ceramic processing routes.

Surface Functionalization via Titanium Diolate Linkers

The reactive nature of the titanium-diolate bond can be exploited for the functionalization of surfaces. Titanium bis(hexane-1,6-diolate) can act as a molecular linker to anchor other molecules or materials to a substrate. For example, it can be used to modify the surface of metal oxides, polymers, or even nanoparticles. This surface modification can impart new functionalities to the material, such as improved biocompatibility, enhanced catalytic activity, or altered surface energy. The hexane-1,6-diolate ligand itself can also be further functionalized to introduce specific chemical groups onto the surface.

Integration into Polymer Matrices for Advanced Composite Materials

Titanium bis(hexane-1,6-diolate) serves as a sophisticated precursor for the development of advanced polymer composite materials. Its primary role is not as a direct additive but as a molecular source for the in situ generation of titanium dioxide (TiO₂) nanoparticles within a polymer matrix. This method offers significant advantages over the conventional mechanical mixing of pre-synthesized TiO₂ particles, primarily by achieving a more uniform dispersion and mitigating the tendency of hydrophilic inorganic particles to agglomerate within a typically hydrophobic polymer environment. nih.govmdpi.com

The integration process generally involves dissolving or dispersing the titanium bis(hexane-1,6-diolate) precursor into a polymer solution or a molten polymer. The long hexane-1,6-diolate ligands can enhance the compatibility and solubility of the titanium precursor within the organic polymer phase compared to simpler alkoxides. Following this dispersion, a controlled chemical reaction, typically hydrolysis followed by condensation, is initiated. This reaction converts the molecular precursor into a network of titanium-oxygen bonds, ultimately forming nano-sized particles of titanium dioxide directly within the host polymer. nih.gov The nature of the precursor, the polymer, and the reaction conditions dictates the morphology, size, and crystalline phase (e.g., anatase or rutile) of the resulting TiO₂ nanoparticles, which in turn governs the final properties of the composite material. mdpi.comtandfonline.com

The in situ approach allows for a high degree of control over the nanoparticle distribution, leading to the formation of finely dispersed, nano-scale inorganic domains. researchgate.net This homogeneous dispersion is critical for enhancing the macroscopic properties of the polymer, as it maximizes the interfacial area between the polymer and the TiO₂ filler, leading to significant improvements in mechanical strength, thermal stability, and optical or electrical functionalities. mdpi.comresearchgate.net

Detailed Research Findings

Research into titanium-based precursors for polymer composites has demonstrated the viability and benefits of the in situ synthesis method. Studies using various titanium alkoxides and chelates, which share a common reaction pathway with titanium bis(hexane-1,6-diolate), provide insight into the expected outcomes.

For instance, the synthesis of TiO₂-polymer nanocomposites via the sol-gel method using precursors like titanium isopropoxide or titanium butoxide has been extensively documented. researchgate.netias.ac.in In a typical process, the precursor is introduced into a polymer matrix such as poly(methyl methacrylate) (PMMA) or polypropylene (B1209903) (PP). researchgate.netresearchgate.net The subsequent hydrolysis and condensation lead to the formation of amorphous or crystalline TiO₂ nanoparticles, with sizes that can be controlled to be as small as 5-20 nm. nih.govresearchgate.net

Electron microscopy studies confirm that this in situ generation leads to a finer and more homogeneous dispersion of TiO₂ particles compared to direct mixing. mdpi.com X-ray diffraction (XRD) is often used to identify the crystalline structure of the embedded TiO₂ particles, confirming the transformation from the amorphous precursor to crystalline phases like anatase upon thermal treatment. nih.govtandfonline.com The choice of precursor and processing conditions has been shown to inhibit or promote specific crystalline phases, which is crucial for applications such as photocatalysis or UV-shielding. ansto.gov.au

The improvements in material properties are a direct consequence of this nano-scale integration. The resulting hybrid materials exhibit enhanced performance characteristics, which are detailed in the data tables below. These tables, based on findings from related titanium precursor systems, illustrate the typical enhancements achievable.

Table 1: Enhancement of Mechanical Properties in Polypropylene (PP) Composites This table presents representative data on how the integration of in-situ generated TiO₂ from a precursor can affect the mechanical properties of a common polymer like polypropylene.

MaterialFiller Content (wt% TiO₂)Tensile Strength (MPa)Young's Modulus (GPa)Source
Pure Polypropylene (PP)0%32.51.15 researchgate.net
PP / TiO₂ Nanocomposite2%35.81.30 researchgate.net
PP / TiO₂ Nanocomposite4%37.21.42 researchgate.net
PP / TiO₂ Nanocomposite6%36.11.38 researchgate.net

Table 2: Improved Ionic Conductivity in PVDF-HFP Based Polymer Electrolytes This table shows the effect of adding a nano-crystalline TiO₂-PMMA hybrid (prepared in situ) on the performance of a composite polymer electrolyte for battery applications.

Electrolyte MembraneElectrolyte Uptake (%)Ionic Conductivity (S/cm) at 25°CSource
Pristine PVDF-HFP215%1.5 x 10⁻³ researchgate.net
PVDF-HFP with TiO₂-PMMA Hybrid342%2.9 x 10⁻³ researchgate.net

These findings underscore the effectiveness of using precursors like titanium bis(hexane-1,6-diolate) to create advanced composites. The ability to engineer the material at the molecular level provides a pathway to developing high-performance materials tailored for specific applications, from structural components to functional devices like battery electrolytes. researchgate.netresearchgate.net

Reactivity, Stability, and Ligand Exchange Processes

Hydrolytic Stability and Condensation Reactions

Titanium bis(hexane-1,6-diolate), as a titanium alkoxide, is susceptible to hydrolysis, a reaction that is highly influenced by the water-to-alkoxide ratio, temperature, solvent, and pH. researchgate.netpsu.edu The presence of the bidentate diol ligand, however, can modify the reactivity compared to simple monodentate alkoxides. The hydrolysis of titanium alkoxides is a complex process involving the formation of polycondensates with varying molecular sizes and morphologies. psu.edu

The general mechanism involves two primary steps:

Hydrolysis: The substitution of an alkoxide (or diolate) group with a hydroxyl group.

≡Ti-OR + H₂O ⇌ ≡Ti-OH + ROH psu.edu

Condensation: The formation of Ti-O-Ti bridges, which can occur through two pathways:

Oxolation: ≡Ti-OH + RO-Ti≡ → ≡Ti-O-Ti≡ + ROH psu.edu

Olation: ≡Ti-OH + HO-Ti≡ → ≡Ti-O-Ti≡ + H₂O

The use of chelating ligands like diols can stabilize the titanium precursor, controlling the hydrolysis and condensation rates. researchgate.net This control is crucial in sol-gel processes to tailor the properties of the resulting titanium dioxide materials. For instance, studies on titanium alkoxides modified with catechol, a diol, showed that the modified alkoxide exhibited partial hydrolysis, and the resulting products remained soluble, indicating a more controlled condensation process. researchgate.net The reactivity of titanium alkoxides generally decreases with the increasing length and steric hindrance of the alkyl group (ethoxide > propoxide > butoxide). researchgate.net While specific data for hexane-1,6-diolate is not prevalent, this general trend suggests its reactivity would be lower than that of shorter-chain alkoxides.

The hydrolysis conditions significantly impact the final product. For example, the oxide content of polycondensates from titanium ethoxide hydrolysis can vary from ~75% to over 90% depending on the conditions. psu.edu The temperature of hydrolysis also plays a role; low temperatures can favor the formation of larger particles. researchgate.net

Ligand Exchange Kinetics and Thermodynamics

Ligand exchange is a fundamental reaction for titanium(IV) complexes, allowing for the substitution of existing ligands with new ones. nih.govlibretexts.org For Titanium bis(hexane-1,6-diolate), the hexane-1,6-diolate ligands can be exchanged with other functional groups, such as different alcohols or chelating agents like acetylacetone (B45752) or triethanolamine. google.com

The kinetics and thermodynamics of these exchange reactions are governed by several factors:

Nature of the Ligands: The stability of the resulting complex is a key thermodynamic driver. Exchange with a strong chelating ligand that forms a more stable complex is generally favorable. nih.gov

Solvent: The solvent can participate in the reaction, and an alcohol interchange reaction can occur where the solvent's alkoxy groups exchange with the ligands on the titanium center. scispace.com This alters the precursor's reactivity.

Mechanism: Ligand substitution reactions in transition metal complexes can proceed through various mechanisms, including dissociative (SN1-like), associative (SN2-like), or interchange pathways. libretexts.orgcbpbu.ac.in For many octahedral Ti(IV) complexes, an associative mechanism, where the incoming ligand coordinates to the metal before the leaving group departs, is common. koreascience.kr

Quantitative studies on ligand exchange kinetics can be performed using techniques like electrospray ionization mass spectrometry (ESI-MS), which allows for the monitoring of species in solution and the determination of rate constants and activation parameters for ligand dissociation. rsc.orgrsc.org While specific kinetic data for Titanium bis(hexane-1,6-diolate) is scarce, the principles derived from studies on similar titanium alkoxide and chelate systems are applicable. For example, the rate of substitution can be significantly influenced by the nature of the entering ligand, which is characteristic of an associative mechanism. cbpbu.ac.in

Reactivity with Common Reagents (e.g., Nucleophiles, Electrophiles)

The titanium(IV) center in Titanium bis(hexane-1,6-diolate) is electrophilic due to the positive charge of the metal and the electronegativity of the oxygen ligands. researchgate.net This makes it susceptible to attack by a variety of nucleophiles.

Reactivity with Nucleophiles:

Water and Alcohols: As discussed under hydrolytic stability (Section 7.1), water and alcohols are common nucleophiles that react to displace the diolate ligands.

Other Nucleophiles: The complex can react with other nucleophiles. For instance, the reaction of titanium alkoxides with amines can lead to the formation of new titanium amino-alkoxides. nih.gov The reactivity of molecular titanium nitrides, which are powerful nucleophiles, has also been explored, demonstrating their ability to react with various substrates. rsc.org Isocyanates can also react with certain titanium complexes, inserting into metal-carbon bonds. nih.govbohrium.com

Reactivity with Electrophiles: Reactivity with electrophiles at the titanium center is less common. However, the oxygen atoms of the diolate ligands possess lone pairs of electrons and could potentially act as Lewis basic sites, interacting with strong electrophiles.

Thermal Stability and Decomposition Pathways in Various Atmospheres

The thermal behavior of Titanium bis(hexane-1,6-diolate) is critical for its use as a precursor in materials synthesis, such as chemical vapor deposition (CVD) or the thermal production of titanium dioxide (TiO₂) powders and films. nih.gov The decomposition process is highly dependent on the surrounding atmosphere.

Thermogravimetric Analysis (TGA) Data for Related Titanium Compounds:

CompoundAtmosphereKey Decomposition EventsFinal ResidueReference
Hydrolyzed [Ti(OEt)₂(B.diol)]ₙ-Weight loss of 50.7% up to 800°C. Exothermic peaks at 215°C and 510°C.49.3% (assumed TiO₂) researchgate.net
Ti(OEt)₄O₃ (4%)Exothermic peaks at 131°C (-19% weight loss) and 204°C (-35% total weight loss).- mocvd-precursor-encyclopedia.de
Ti(OⁱPr)₄O₃ (4%)Exothermic peaks at 61°C (-27% weight loss) and 232°C (-65% total weight loss).- mocvd-precursor-encyclopedia.de
Ti(OᵗBu)₄O₃ (4%)Endothermic peak at 149.4°C, indicating vaporization only.- mocvd-precursor-encyclopedia.de
Titanium Nitrate (B79036)AirDecomposition begins, forming anatase and rutile TiO₂ by 700°C.TiO₂ researchgate.net

Decomposition Pathways:

In an Inert Atmosphere (e.g., Nitrogen, Argon): Thermal decomposition would proceed through the cleavage of Ti-O and C-O bonds and the fragmentation of the organic ligands. This typically leads to the formation of titanium oxycarbide (TiCxOy) or a mixture of titanium oxide and amorphous carbon. researchgate.net

In an Oxidizing Atmosphere (e.g., Air, Oxygen): The organic ligands undergo combustion. This process generally occurs at lower temperatures than decomposition in an inert atmosphere and leads to the formation of titanium dioxide (TiO₂). The crystallinity of the resulting TiO₂ (anatase or rutile) depends on the final temperature and process conditions. researchgate.netnih.gov For example, the thermal decomposition of titanium nitrate in air yields a mixture of anatase and rutile phases at 700°C. researchgate.net The presence of the titanium itself can catalyze the decomposition of materials in contact with it. nih.gov

Influence of Solvent and Temperature on Reaction Dynamics and Species Distribution

Both solvent and temperature are critical parameters that profoundly influence the reactivity, stability, and the distribution of species in solutions containing Titanium bis(hexane-1,6-diolate).

Influence of Solvent:

Coordination and Ligand Exchange: Coordinating solvents can interact with the titanium center, potentially altering its coordination number and geometry. This can influence the lability of the existing ligands. rsc.org When titanium alkoxides are dissolved in an alcohol, a ligand interchange reaction can occur, where the solvent alcohol molecules exchange with the coordinated alkoxy groups, thereby changing the molecular structure and reactivity of the precursor. scispace.com

Reaction Medium: The polarity and protic/aprotic nature of the solvent affect the rates of hydrolysis and condensation. The solvent can influence particle aggregation and the stability of colloidal solutions formed during sol-gel processes. psu.eduacs.org

Influence of Temperature:

Reaction Kinetics: Increasing the temperature generally accelerates reaction rates, including hydrolysis, condensation, and ligand exchange, by providing the necessary activation energy. researchgate.netkoreascience.kr

Equilibria and Species Distribution: Temperature can shift chemical equilibria. In a solution containing various oligomeric titanium species, a change in temperature can alter their relative concentrations and distribution.

Decomposition: As detailed in Section 7.4, temperature is the driving force for thermal decomposition. The temperature profile determines the decomposition pathway and the phase composition (e.g., amorphous, anatase, rutile) of the final inorganic product. researchgate.net Studies on the hydrolysis of titanium alkoxides have shown that lower hydrolysis temperatures (e.g., 0°C) can lead to larger particles, while an optimal temperature (e.g., 50°C) might exist for producing the smallest particle sizes. researchgate.netpsu.edu

Future Research Directions and Emerging Opportunities

Design and Synthesis of Novel Titanium bis(hexane-1,6-diolate) Derivatives with Tunable Properties

The ability to fine-tune the properties of titanium catalysts is crucial for expanding their applications. numberanalytics.com The synthesis of novel derivatives of Titanium bis(hexane-1,6-diolate) offers a promising avenue for achieving this. By modifying the ligand structure, researchers can alter the electronic and steric environment around the titanium center, thereby influencing the catalyst's activity, selectivity, and stability. numberanalytics.com

For instance, the introduction of different functional groups onto the hexane-1,6-diolate backbone can modulate the Lewis acidity of the titanium center. This, in turn, can enhance catalytic performance in various organic transformations. numberanalytics.com The synthesis of chiral derivatives is another key area, which could lead to highly enantioselective catalysts for asymmetric synthesis, a critical aspect in the production of pharmaceuticals and other complex molecules. numberanalytics.com

Recent work on other titanium complexes has demonstrated the successful synthesis of derivatives with tailored properties. For example, the reaction of imidazolium (B1220033) salts with titanium precursors has yielded novel NHC-Ti complexes with controlled geometries. researchgate.net Similarly, the synthesis of ansa-titanocene derivatives has been achieved, resulting in stable compounds with potential applications in catalysis. uni-konstanz.de These examples underscore the feasibility of creating a diverse library of Titanium bis(hexane-1,6-diolate) derivatives.

Table 1: Potential Modifications for Tuning Properties of Titanium bis(hexane-1,6-diolate) Derivatives

Modification StrategyExpected OutcomePotential Application
Introduction of electron-donating/withdrawing groupsAltered Lewis acidity and redox potentialEnhanced catalytic activity and selectivity
Incorporation of chiral moietiesEnantioselective catalysisAsymmetric synthesis of pharmaceuticals
Variation of the diol chain lengthModified steric hindrance and solubilityControl over polymer chain length in polymerization
Attachment of bulky substituentsIncreased stability and prevention of dimerizationRobust catalysts for demanding reactions

Exploration of Unconventional Catalytic Transformations and Reaction Scope Expansion

Titanium catalysts have shown promise in a variety of reactions, including hydroamination, hydroaminoalkylation, and redox catalysis. rsc.org Future research should focus on expanding the reaction scope of Titanium bis(hexane-1,6-diolate) and its derivatives to include unconventional transformations. This includes exploring their potential in C-H activation, a field that has seen significant growth with other transition metals. dntb.gov.ua

The development of multicomponent reactions catalyzed by titanium complexes is another exciting frontier. nih.gov These reactions, which involve the coupling of three or more reactants in a single step, offer a highly efficient route to complex molecules. nih.gov Investigating the ability of Titanium bis(hexane-1,6-diolate) to catalyze such transformations could lead to novel and more sustainable synthetic routes.

Furthermore, the photocatalytic properties of titanium-based materials are well-established. acs.orgnih.gov Exploring the potential of Titanium bis(hexane-1,6-diolate) and its derivatives as photocatalysts could open up new applications in areas such as organic synthesis under mild conditions and environmental remediation. numberanalytics.comnumberanalytics.com

Advancements in Precise Material Fabrication Techniques Utilizing Diolate Precursors

Titanium-based materials are utilized in a wide range of applications, from biomedical implants to electronic devices. google.com Diolate precursors, including Titanium bis(hexane-1,6-diolate), can serve as valuable building blocks for the fabrication of advanced materials with precisely controlled structures and properties. nih.gov

One promising area is the use of these precursors in additive manufacturing, or 3D printing. nih.gov By carefully designing the precursor and the printing process, it may be possible to create complex, three-dimensional titanium-containing structures with tailored porosity and mechanical properties. nih.gov This could have significant implications for the development of lightweight and high-strength materials for aerospace and other industries.

The use of diolate precursors in the synthesis of thin films and coatings via techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD) is another area ripe for exploration. google.com The volatility and thermal stability of Titanium bis(hexane-1,6-diolate) and its derivatives will be key factors in their suitability for these applications.

Development of Sustainable and Waste-Minimizing Synthetic Routes for Related Complexes

The principles of green chemistry are increasingly important in chemical synthesis. acs.org Future research should prioritize the development of sustainable and environmentally friendly methods for synthesizing Titanium bis(hexane-1,6-diolate) and related complexes. This includes the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions. acs.org

One approach is the use of mechanochemistry, which involves carrying out reactions in the solid state with minimal or no solvent. This can significantly reduce waste and energy consumption. Another avenue is the exploration of biocatalytic or bio-inspired synthetic routes.

Furthermore, the development of catalytic syntheses of these complexes, where a small amount of a catalyst is used to produce a large amount of product, would be a significant step towards sustainability. The goal is to create synthetic pathways that are not only efficient and high-yielding but also minimize their environmental impact. numberanalytics.com

Expanding Predictive Computational Models for Rational Catalyst and Material Design

Computational modeling has become an indispensable tool in modern chemistry, enabling the rational design of catalysts and materials. numberanalytics.comrsc.org By using techniques such as Density Functional Theory (DFT) and molecular dynamics (MD), researchers can predict the structure, properties, and reactivity of molecules before they are synthesized in the lab. numberanalytics.com

For Titanium bis(hexane-1,6-diolate) and its derivatives, computational models can be used to:

Predict the most stable geometries and electronic structures.

Simulate reaction mechanisms and identify key intermediates and transition states. numberanalytics.com

Screen virtual libraries of potential derivatives to identify the most promising candidates for specific applications.

Understand the factors that control catalyst activity and selectivity.

Experimental and DFT studies on other titanium-based catalysts have already demonstrated the power of this combined approach. researchgate.net By expanding these computational models to the Titanium bis(hexane-1,6-diolate) system, researchers can accelerate the discovery and development of new catalysts and materials.

High-Throughput Screening and Combinatorial Approaches for Accelerated Discovery

High-throughput screening (HTS) is a powerful technique for rapidly testing large numbers of compounds for a specific property, such as catalytic activity or biological activity. youtube.com By combining HTS with combinatorial synthesis, where large libraries of related compounds are synthesized simultaneously, the discovery process can be significantly accelerated. acs.orgnih.gov

In the context of Titanium bis(hexane-1,6-diolate), HTS could be used to:

Screen libraries of derivatives for their catalytic activity in a variety of reactions.

Identify catalysts with improved selectivity or stability.

Discover new applications for these complexes.

The development of HTS assays for specific catalytic transformations will be crucial for the successful implementation of this approach. While challenges exist, the potential rewards in terms of accelerated discovery make this a highly attractive area for future research. nsf.gov

Q & A

Basic Research Questions

Q. How can researchers confirm the molecular structure and purity of Titanium bis(hexane-1,6-diolate) during synthesis?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation. For example, triclinic crystal systems (space group P1) with lattice parameters a = 8.1030 Å, b = 13.5209 Å, and c = 17.7536 Å can be used as reference data . Pair XRD with spectroscopic techniques like FTIR (to confirm ligand coordination) and elemental analysis (C, H, N) to verify stoichiometry. For purity, use high-performance liquid chromatography (HPLC) with a polar stationary phase to detect unreacted precursors or byproducts .

Q. What experimental precautions are critical for handling Titanium bis(hexane-1,6-diolate) in a laboratory setting?

  • Methodological Answer : Refer to safety protocols for analogous titanium coordination complexes. Key precautions include:

  • Use of inert atmospheres (argon/glovebox) to prevent hydrolysis or oxidation.
  • Personal protective equipment (PPE): nitrile gloves, safety goggles, and flame-resistant lab coats due to flammability risks (GHS Category 2) .
  • Storage in sealed containers under anhydrous conditions at ≤4°C to minimize degradation .

Q. How can researchers assess the thermal stability of Titanium bis(hexane-1,6-diolate)?

  • Methodological Answer : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under nitrogen flow (10°C/min) can identify decomposition temperatures and phase transitions. Compare results with crystallographic data to correlate structural integrity with thermal behavior .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for Titanium bis(hexane-1,6-diolate) derivatives?

  • Methodological Answer : Discrepancies in bond lengths (e.g., C–Br distances ranging from 1.170–1.468 Å) or angles (e.g., C16–C15–Br6 = 119.5°) may arise from disorder or solvent effects . To resolve:

  • Perform Rietveld refinement on powder XRD data to account for polycrystalline impurities.
  • Use density functional theory (DFT) calculations to validate experimental geometry against theoretical models .

Q. How can factorial design optimize the synthesis of Titanium bis(hexane-1,6-diolate)?

  • Methodological Answer : Apply a 2<sup>k</sup> factorial design to test variables like reaction temperature (25–80°C), solvent polarity (THF vs. toluene), and molar ratios (Ti:ligand = 1:2 to 1:3). Use regression analysis to identify significant factors affecting yield and crystallinity . For example, orthogonal design matrices can minimize experimental runs while maximizing data robustness .

Q. What spectroscopic techniques elucidate ligand-exchange dynamics in Titanium bis(hexane-1,6-diolate)?

  • Methodological Answer : Monitor ligand substitution in real time using:

  • UV-Vis spectroscopy : Track shifts in d-d transition bands (e.g., λmax 450–600 nm) during solvent interactions.
  • Electrochemical methods : Cyclic voltammetry (CV) in non-aqueous electrolytes (e.g., 0.1 M TBAPF6 in acetonitrile) to study redox behavior and stability windows .

Q. How do researchers address discrepancies in catalytic activity data for Titanium bis(hexane-1,6-diolate) in polymer applications?

  • Methodological Answer : Contradictions may stem from unaccounted variables like trace moisture or ligand protonation. Mitigate by:

  • Standardizing reaction conditions (e.g., anhydrous solvents, controlled humidity chambers).
  • Using X-ray photoelectron spectroscopy (XPS) to verify titanium oxidation states (Ti<sup>IV</sup> vs. Ti<sup>III</sup>) and ligand coordination modes .

Key Research Framework Recommendations

  • Theoretical Linkage : Anchor studies to coordination chemistry principles (e.g., ligand field theory) to explain electronic or geometric distortions .
  • Methodological Rigor : Adopt pre-test/post-test designs with control groups to isolate variables (e.g., solvent effects on catalytic activity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.